5-Benzyl-1,2-oxazol-4-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

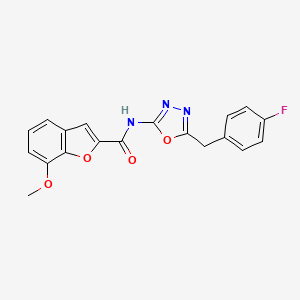

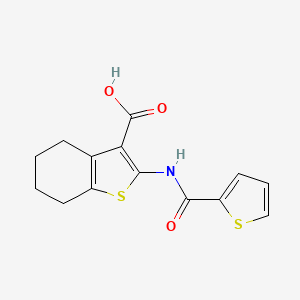

“5-Benzyl-1,2-oxazol-4-amine;hydrochloride” is a compound that belongs to the class of organic compounds known as oxazoles . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Synthesis Analysis

Oxazole derivatives have been synthesized by researchers around the globe for their various biological activities . The synthesis of oxazole involves the reaction of 2,4-diaminophenol with either acetic acid or formic acid . The Schiff bases are prepared from the condensing reaction of the resulting compound and aromatic aldehydes or ketones .Molecular Structure Analysis

The molecular structure of oxazoles consists of a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions. For instance, they can be directly arylated with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . They can also undergo [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .Physical and Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The physical and chemical properties of “this compound” specifically are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Several studies have focused on the synthesis of novel compounds involving 5-Benzyl-1,2-oxazol-4-amine;hydrochloride or related structures, highlighting their utility in creating new chemical entities with potential therapeutic applications:

Antimicrobial Activities : Research on the synthesis of new 1,2,4-Triazole derivatives, including this compound, revealed their antimicrobial potential against various microorganisms. This suggests the compound's role in developing new antimicrobial agents (H. Bektaş et al., 2007).

Catalyst-Free Synthesis : A study presented an efficient, catalyst-free approach for synthesizing 2-benzazepine derivatives in water, involving benzyl amines. This method emphasizes the compound's versatility in eco-friendly synthesis processes (J. Prasad et al., 2010).

Electrochemical and Quantum Chemical Evaluation : Triazole Schiff bases, including derivatives of this compound, were evaluated for their effectiveness as corrosion inhibitors, demonstrating the compound's application in material science and engineering (Turuvekere K. Chaitra et al., 2015).

Microwave-Assisted Synthesis : Research involving microwave-assisted synthesis techniques showcased the creation of highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives, pointing towards the compound's utility in rapid and efficient chemical synthesis (K. Chanda et al., 2012).

Palladium-Catalyzed Reactions : A study detailed the use of this compound in palladium-catalyzed asymmetric allylic substitution reactions, underscoring its importance in creating chiral molecules for pharmaceutical applications (Koji Yonehara et al., 1999).

Wirkmechanismus

While the specific mechanism of action for “5-Benzyl-1,2-oxazol-4-amine;hydrochloride” is not mentioned in the available literature, oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities are often attributed to the presence of hetero atoms or groupings in the oxazole ring, which can impart preferential specificities in their biological responses .

Zukünftige Richtungen

The future directions for “5-Benzyl-1,2-oxazol-4-amine;hydrochloride” and other oxazole derivatives are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry . Given the wide range of biological activities exhibited by oxazole derivatives, they may serve as valuable intermediates for the synthesis of new chemical entities in medicinal chemistry .

Eigenschaften

IUPAC Name |

5-benzyl-1,2-oxazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-9-7-12-13-10(9)6-8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJCCBOTVZERHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C=NO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955777.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-prop-2-enylbenzamide](/img/structure/B2955778.png)

![1-[(4-Methylphenyl)methyl]-5-oxo-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2955779.png)

![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2955780.png)

![6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2955792.png)

![N-(cyclohexylmethyl)-1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2955793.png)

![4-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2955794.png)